5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a benzoyl group, a propoxyphenyl group, and an oxazole ring with a carbonitrile group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of a suitable precursor, such as an α-haloketone and an amide.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be introduced through an etherification reaction using 4-propoxyphenol and an appropriate alkylating agent.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of hydrolyzed products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides).
Scientific Research Applications
5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
4-(4-benzoylpiperazin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carbonitrile: This compound has a methoxy group instead of a propoxy group, which may affect its chemical and biological properties.
5-(4-benzoylpiperazin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile: This compound has an ethoxy group instead of a propoxy group, which may influence its reactivity and activity.
5-(4-benzoylpiperazin-1-yl)-2-(4-butoxyphenyl)-1,3-oxazole-4-carbonitrile: This compound has a butoxy group instead of a propoxy group, which may alter its physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-2-16-30-20-10-8-18(9-11-20)22-26-21(17-25)24(31-22)28-14-12-27(13-15-28)23(29)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQFOSBYVLASBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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